3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride
CAS No.: 2731010-01-6
Cat. No.: VC11561847
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2731010-01-6 |
|---|---|
| Molecular Formula | C8H14ClN3 |
| Molecular Weight | 187.67 g/mol |
| IUPAC Name | 3-(3-but-3-ynyldiazirin-3-yl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3.ClH/c1-2-3-5-8(10-11-8)6-4-7-9;/h1H,3-7,9H2;1H |
| Standard InChI Key | GZDZESWVDCFEDX-UHFFFAOYSA-N |
| Canonical SMILES | C#CCCC1(N=N1)CCCN.Cl |
Introduction
Chemical Identity and Structural Features
3-[3-(But-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride belongs to the diazirine family, a class of light-sensitive compounds widely used in photoaffinity labeling. Its molecular structure integrates three functional components:
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A diazirine ring (3H-diazirin-3-yl) that generates carbene intermediates upon UV irradiation, enabling covalent crosslinking with proximal biomolecules.
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A but-3-yn-1-yl group providing an alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
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A propan-1-amine backbone terminated with a hydrochloride salt, enhancing solubility and facilitating conjugation to carboxylic acids or activated esters .
Table 1: Key Chemical Properties
The diazirine ring’s strain energy (≈60 kcal/mol) facilitates rapid carbene formation under 350–370 nm light, while the alkyne group permits bioorthogonal tagging with azide-functionalized probes .
Synthesis and Characterization
The synthesis of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride involves sequential functionalization of a diazirine precursor. A representative route includes:
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Diazirine Formation: Reaction of but-3-yn-1-amine with chloramine-T under basic conditions yields the diaziridine intermediate, which is oxidized to the diazirine using activated manganese dioxide.
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Alkyne Incorporation: The but-3-yn-1-yl group is introduced via nucleophilic substitution or palladium-catalyzed coupling.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid produces the final crystalline product .
Spectroscopic characterization confirms the structure:
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¹H NMR (400 MHz, D₂O): δ 3.42 (t, 2H, CH₂NH₂), 2.85–2.78 (m, 4H, CH₂N=N), 2.45 (t, 2H, C≡CCH₂), 1.98 (t, 1H, C≡CH).
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IR (cm⁻¹): 3300 (N-H stretch), 2105 (C≡C), 1620 (N=N).
Physicochemical Properties and Stability
| Parameter | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 192.5±36.0 °C (predicted) | |
| Storage Conditions | −20°C, desiccated, protected from light | |
| Hazard Statements | H302, H314, H335 |
Applications in Chemical Biology
Photoaffinity Labeling
Upon UV irradiation (350–370 nm), the diazirine group generates a reactive carbene species that inserts into C-H, N-H, or O-H bonds within 3–4 Å, covalently capturing transient protein-ligand interactions. This property has been exploited to study:
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Enzyme Active Sites: Mapping substrate-binding pockets of β-secretase (BACE-1) for Alzheimer’s drug development .
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Membrane Protein Dynamics: Traversing lipid bilayers to label integral membrane receptors .
Click Chemistry Compatibility
The terminal alkyne enables CuAAC with azide-modified fluorophores or biotin tags, permitting:
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Fluorescent Visualization: Localization of labeled proteins via confocal microscopy.
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Pull-Down Assays: Streptavidin-biotin affinity purification for proteomic analysis.
Amine-Directed Conjugation
The primary amine facilitates NHS ester or isothiocyanate couplings, allowing:
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Probe Diversification: Attachment to carboxylated surfaces or biomolecules.
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Solid-Phase Synthesis: Immobilization on resin for combinatorial library generation.
Comparative Analysis with Related Diazirines
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| 3-[3-(But-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine HCl | C₈H₁₄ClN₃ | Alkyne, amine, diazirine | Proteomics, pull-down assays |
| 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine | C₇H₁₁N₃ | Shorter carbon chain | Limited aqueous solubility |
| 3-Trifluoromethyl-3-phenyldiazirine | C₈H₅F₃N₂ | Enhanced ambient light stability | In vivo imaging |
The extended carbon chain in 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride improves aqueous solubility compared to shorter analogs, making it preferable for biological assays .
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